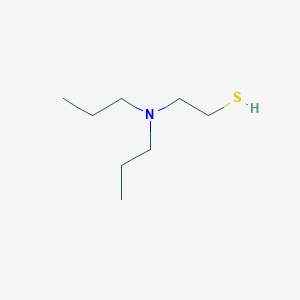

2-(Dipropylamino)ethanethiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5842-06-8 |

|---|---|

Molecular Formula |

C8H19NS |

Molecular Weight |

161.31 g/mol |

IUPAC Name |

2-(dipropylamino)ethanethiol |

InChI |

InChI=1S/C8H19NS/c1-3-5-9(6-4-2)7-8-10/h10H,3-8H2,1-2H3 |

InChI Key |

YYXYWIASFOLDSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCS |

physical_description |

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Preparative Routes for 2-(Dipropylamino)ethanethiol

The synthesis of this compound can be achieved through several established routes, with mercaptoethylation and the use of isothiouronium salts being prominent methods. umich.eduarkat-usa.org

Mercaptoethylation involves the reaction of dipropylamine (B117675) with a mercaptoethylating agent. arkat-usa.org A common approach is the reaction with ethylene (B1197577) sulfide (B99878). This method is recognized for its potential for industrial-scale production, particularly when utilizing continuous flow reactors. Another strategy employs reagents like ethyl 2-hydroxyethylthiolcarbonate or ethyl 2-mercaptoethylcarbonate. arkat-usa.org

This two-step method begins with the reaction of a 2-(dialkylamino)ethyl halide with thiourea (B124793) to form an isothiouronium salt. arkat-usa.orgresearchgate.net Specifically, 2-(dipropylamino)ethyl chloride is reacted with thiourea to produce [2-(dipropylamino)ethyl]isothiouronium chloride hydrochloride. umich.edu The subsequent step involves the alkaline hydrolysis of this salt to yield the desired this compound. umich.eduarkat-usa.org This hydrolysis must be conducted in degassed solvents to prevent the formation of oxidative disulfide by-products. umich.edu

Table 1: Synthesis of [2-(Dipropylamino)ethyl]isothiouronium chloride hydrochloride umich.edu

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Yield | Melting Point |

|---|

Comparative Analysis of Synthetic Efficiencies and Reaction Selectivities

When comparing the two primary synthetic routes, mercaptoethylation is generally considered a better procedure in terms of yield than the alkaline cleavage of the isothiouronium salt. umich.eduarkat-usa.org The isothiouronium salt method can result in relatively low yields, reported to be in the range of 19-56%, which is often attributed to the purification methods required to achieve high sample purity. umich.edu Distillation is a necessary step to separate the free thiol from sulfide side-products that can form during the alkaline hydrolysis. umich.edu

Derivatization Chemistry of the Thiol and Amino Functionalities

The thiol and amino groups of this compound allow for a variety of derivatization reactions, leading to the synthesis of new molecules with specific properties.

Thiocholine (B1204863) esters can be synthesized from 2-(dialkylamino)ethanethiols. For instance, 2-(dimethylamino)ethanethiol hydrochloride can be used to create fluorescent thiocholine esters. sigmaaldrich.com This is typically achieved through an acyl substitution reaction where an acyl chloride is mixed with the ethanethiol (B150549) derivative in the presence of a base like triethylamine. tandfonline.com

The thiol group of 2-(dialkylamino)ethanethiols enables their use in modifying polymeric substrates. A notable application is the modification of cellulose (B213188) derivatives. For example, 2-(diethylamino)ethanethiol (B140849) hydrochloride and 2-(dimethylamino)ethanethiol hydrochloride have been used to modify cellulose 10-undecenoyl ester (CUE) through a photo-induced thiol-ene reaction. rsc.org This process grafts the amino-thiol onto the cellulose backbone, creating organo-soluble ionic cellulose derivatives. rsc.org Similarly, 2-(dimethylamino)ethanethiol hydrochloride has been used in the photoinitiated thiol-ene modification of poly(ε-caprolactone) (pCL) backbones. nih.gov This approach allows for the introduction of functional groups onto biodegradable polyesters. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dipropylamine |

| Ethylene sulfide |

| Ethyl 2-hydroxyethylthiolcarbonate |

| Ethyl 2-mercaptoethylcarbonate |

| 2-(Dialkylamino)ethyl halide |

| Thiourea |

| Isothiouronium salt |

| 2-(Dipropylamino)ethyl chloride |

| [2-(Dipropylamino)ethyl]isothiouronium chloride hydrochloride |

| Thiocholine ester |

| 2-(Dimethylamino)ethanethiol hydrochloride |

| Triethylamine |

| Cellulose 10-undecenoyl ester (CUE) |

| 2-(Diethylamino)ethanethiol hydrochloride |

Investigation of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of this compound is an area of ongoing research, with efforts focused on developing more efficient, scalable, and environmentally benign methodologies. While traditional methods provide viable routes, investigations into novel pathways and the application of catalytic systems aim to improve yields, reduce reaction times, and minimize by-product formation.

One established alternative route for preparing 2-(dialkylamino)ethanethiols involves a two-step process starting from the corresponding 2-(dialkylamino)ethyl chloride. researchgate.netarkat-usa.org This method utilizes the reaction of the chloride precursor with thiourea to form a 2-dialkylaminoethylisothiouronium salt. researchgate.net This intermediate is then subjected to alkaline hydrolysis to yield the desired thiol. researchgate.netarkat-usa.org While this pathway is versatile for creating various unsymmetrical N-substituted 2-(dialkylamino)ethanethiols, its efficiency can vary. arkat-usa.org For the preparation of this compound hydrochloride, this method has been reported with a relatively modest yield, which was attributed in part to purification methods that prioritized high purity. researchgate.netarkat-usa.org

| Starting Material | Reagents | Intermediate | Final Step | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Dipropylamino)ethyl chloride | 1. Thiourea in ethanol (B145695) 2. Alkaline Hydrolysis | 2-Dipropylaminoethylisothiouronium salt | Alkaline Cleavage | 19% | researchgate.netarkat-usa.org |

Research indicates that mercaptoethylation methods are a more effective procedure for synthesizing this compound in terms of yield compared to the alkaline cleavage of the isothiouronium salt. arkat-usa.org This approach is exemplified in the synthesis of analogous compounds, such as 2-(diallylamino)ethanethiol, which involves the reaction of diallylamine (B93489) with ethylene disulfide.

Catalytic approaches represent a significant frontier in optimizing the synthesis of these compounds. For the closely related compound, 2-(diisopropylamino)ethanethiol, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide has been shown to enhance the reaction rate between 2-chloroethylamine (B1212225) and diisopropylamine. Another catalytic strategy involves the reaction of the secondary amine with ethylene sulfide, which is typically performed at elevated temperatures and may require a catalyst to ensure complete conversion. These catalytic principles could potentially be applied to the synthesis of this compound to improve reaction efficiency.

Further advancements in catalysis offer promising, though less directly studied, avenues. For instance, processes for producing simple thiols like ethanethiol have utilized catalyst blends, such as γ-alumina and CoMo/alumina, in fixed-bed catalytic flow reactors. google.com The adaptation of such heterogeneous catalytic systems could offer benefits in terms of catalyst reusability and process scalability for more complex thiols. Similarly, modern iron-catalyzed reductive amination provides a powerful tool for synthesizing primary amines and could conceptually be adapted for related transformations. d-nb.info

| Methodology | Key Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Isothiouronium Salt Hydrolysis | 2-(Dialkylamino)ethyl chloride, Thiourea | Alkaline hydrolysis | Alternative route, useful for generating analytical standards. researchgate.netarkat-usa.org | researchgate.netarkat-usa.org |

| Mercaptoethylation | Dialkylamine, Ethylene disulfide/sulfide | Often requires elevated temperatures, may use a catalyst. | Reported as a higher-yield procedure for the dipropyl derivative. arkat-usa.org | arkat-usa.org |

| Phase-Transfer Catalysis | 2-Chloroethylamine, Dialkylamine | Phase-transfer catalyst (e.g., tetrabutylammonium bromide). | Enhances reaction rates for analogous compounds. |

The investigation into these novel synthetic and catalytic approaches is crucial for advancing the efficient and sustainable production of this compound and related compounds for various research applications. arkat-usa.org

Chemical Reactivity and Mechanistic Studies

Nucleophilic Characteristics of the Thiol Moiety

The sulfur atom of the thiol group in 2-(Dipropylamino)ethanethiol possesses lone pairs of electrons, rendering it a potent nucleophile. This nucleophilicity is the driving force behind its participation in a range of chemical reactions, most notably Michael additions and alkylation processes. The reactivity of the thiol is significantly enhanced upon deprotonation to the thiolate anion (RS⁻), a more powerful nucleophile.

Michael Addition Reactions with Electrophilic Acceptors

The thiol group of this compound is capable of undergoing Michael addition reactions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is of significant interest in organic synthesis and covalent inhibitor design. The general mechanism involves the attack of the nucleophilic thiol or thiolate on the β-carbon of the electrophilic acceptor, leading to the formation of a new carbon-sulfur bond.

The rate and efficiency of the Michael addition are dependent on several factors, including the nature of the electrophilic acceptor, the reaction solvent, and the pH of the medium, which influences the concentration of the more reactive thiolate species.

Table 1: Examples of Electrophilic Acceptors in Michael Addition Reactions

| Electrophilic Acceptor | General Structure |

|---|---|

| Acrylamides | R-NH-C(O)CH=CH₂ |

| Acrylates | R-O-C(O)CH=CH₂ |

| Maleimides | C₄H₂O₂NR |

This table presents common classes of electrophilic acceptors that readily react with nucleophilic thiols in Michael addition reactions.

Thiol Alkylation Processes in Chemical Systems

Thiol alkylation is a fundamental reaction in which the nucleophilic sulfur atom of a thiol attacks an electrophilic carbon atom, typically part of an alkyl halide or other substrate with a good leaving group. This results in the formation of a thioether and the displacement of the leaving group.

For this compound, this reaction proceeds via an SN2 mechanism, where the thiol(ate) acts as the nucleophile. The reaction rate is influenced by the steric hindrance at the electrophilic carbon, the nature of the leaving group, and the solvent.

Table 2: Common Alkylating Agents for Thiols

| Alkylating Agent | Leaving Group |

|---|---|

| Iodoacetamide | Iodide |

| Bromoacetonitrile | Bromide |

| Ethyl methanesulfonate | Mesylate |

This table provides examples of common alkylating agents used to modify thiol groups through alkylation reactions.

Electrochemical Behavior and Redox Mechanisms

The presence of both a sulfur and a nitrogen atom in this compound imparts it with interesting electrochemical properties. The thiol group is susceptible to oxidation, and the proximity of the amino group can influence the redox mechanism.

Investigations into Electrochemical Oxidation Pathways

The electrochemical oxidation of aminothiols can proceed through various pathways, often involving the formation of disulfide bonds (R-S-S-R) or further oxidation to sulfenic, sulfinic, and sulfonic acids. wikipedia.org The initial step is typically a one-electron oxidation to form a thiyl radical (RS•), which can then dimerize to form a disulfide.

Studies on structurally similar compounds, such as 2-(dimethylamino)ethanethiol (DMAET), on platinum electrodes have revealed complex electrochemical behavior. researchgate.net The oxidation process is not a simple, single-step event but involves multiple electron transfers and chemical steps.

Analysis of Oscillatory Electrochemical Phenomena

Interestingly, the electrochemical oxidation of aminothiols like DMAET has been shown to exhibit nonlinear dynamic behavior, including electrochemical oscillations. researchgate.net This phenomenon is characterized by periodic fluctuations in the current or potential during the electrochemical reaction. Such oscillatory behavior is often associated with complex reaction mechanisms involving feedback loops and the formation of passivating or activating surface species.

Research on DMAET has identified two distinct regions of oscillatory behavior, and the system has been classified as an HN-NDR (hidden negative differential resistance) type oscillator. researchgate.net This suggests that the oxidation of this compound may also exhibit similar complex electrochemical dynamics, a subject for further investigation.

Specific Chemical Reactions for Derivatization and Detection

The thiol group of this compound serves as a handle for chemical derivatization, which is often employed for its detection and quantification. These reactions typically involve the formation of a new covalent bond with a reagent that imparts a readily detectable property, such as fluorescence or a specific mass-to-charge ratio for mass spectrometry.

Common derivatization strategies for thiols include alkylation with reagents containing a fluorophore or a chromophore. Another approach is the use of reagents that undergo a specific reaction with the thiol to produce a detectable product. For instance, the nucleophilic addition of thiols to quinones is a reaction that can be monitored electrochemically.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(dimethylamino)ethanethiol (DMAET) |

| Iodoacetamide |

| Bromoacetonitrile |

| Ethyl methanesulfonate |

Reactions with o-Phthaldialdehyde and Amino Acid Co-reagents

The reaction of thiols with o-phthaldialdehyde (OPA) and a primary amine, such as an amino acid, is a well-established method for the derivatization of amino acids to yield highly fluorescent isoindole products. mdpi.com This reaction allows for sensitive detection in analytical techniques like high-performance liquid chromatography (HPLC). mdpi.com While the specific use of this compound in this reaction is not extensively detailed in the provided search results, the general mechanism involving a thiol, OPA, and a primary amine is well-documented and can be applied.

The reaction proceeds under basic conditions (typically pH 9-10). researchgate.net The key steps in the proposed mechanism are:

Initial Amine Addition: The primary amino group of the amino acid performs a nucleophilic attack on one of the aldehyde groups of OPA.

Cyclization: An intramolecular reaction occurs, leading to an intermediate.

Thiol Addition: The thiol, in this case, this compound, adds to the intermediate. The thiolate anion is the reactive species.

Dehydration: A molecule of water is eliminated to form the final, conjugated, and highly fluorescent isoindole derivative.

The stability of the formed isoindole derivative can be a critical factor in its analytical application. researchgate.net The nature of the thiol can influence this stability. researchgate.net While some OPA derivatives are known to be unstable, careful control of reaction time and conditions can allow for reproducible analysis. researchgate.net

Table 1: Reactants and Products in the Derivatization Reaction

| Reactant/Product | Chemical Name | Role in Reaction |

| Reactant | o-Phthaldialdehyde (OPA) | Aromatic dialdehyde (B1249045) that forms the core of the isoindole. |

| Reactant | Amino Acid | Provides the primary amine for the initial reaction with OPA. |

| Reactant | This compound | Thiol co-reagent that adds to the intermediate. |

| Product | 1-(2-(Dipropylamino)ethylthio)-2-alkylisoindole | The final fluorescent derivatization product. |

Reactivity with Chromogenic Reagents (e.g., 4-Chloro-7-nitrobenzofurazan)

This compound is expected to react with the chromogenic and fluorogenic reagent 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). NBD-Cl is a well-known reagent used for the derivatization of amines and thiols. aatbio.com While it is non-fluorescent itself, its reaction with nucleophiles like the thiol group of this compound leads to the formation of fluorescent adducts. aatbio.com

The reaction of NBD-Cl with thiols is a nucleophilic aromatic substitution. The electron-withdrawing nitro group facilitates the displacement of the chloride by the thiolate anion. However, studies on the kinetics of the reaction between NBD-Cl and simple thiols have revealed a more complex mechanism than a straightforward, single-product formation, particularly at pH values above 5. nih.govnih.gov

Spectroscopic analysis indicates the formation of at least two products in addition to the expected 4-thio derivative. nih.govnih.gov The proposed reaction pathway involves:

Formation of a Meisenheimer Complex: A reversible, intermediate complex, referred to as P1, is likely formed between the thiol and NBD-Cl. nih.govnih.gov

Formation of the 4-Thio Derivative: The primary, expected product is the S-NBD derivative, where the thiol group has replaced the chlorine atom on the benzofurazan (B1196253) ring.

Formation of a Secondary Product: Another product, P2, can form, especially when the thiol is in large excess. This product may arise from a subsequent reaction involving the initially formed 4-thio derivative and another thiol molecule. nih.gov

The kinetics of the reaction are complex and can be influenced by factors such as pH and the concentration of the reactants. nih.govcore.ac.uk For instance, under certain conditions with excess thiol, an unexpected decrease in the reaction rate has been observed. core.ac.uk This anomalous kinetic behavior underscores the complexity of the reaction mechanism. nih.govcore.ac.uk The adduct formed between a thiol and NBD-Cl is fluorescent, although typically less so than the corresponding NBD-amine adducts. aatbio.com

Table 2: Potential Products in the Reaction of a Thiol with NBD-Cl

| Product | Description | Formation Condition |

| Meisenheimer Complex (P1) | A reversible, intermediate complex of the thiol and NBD-Cl. nih.govnih.gov | Initial stage of the reaction. |

| 4-Thio Derivative (Nbf-S) | The primary substitution product, 4-(alkylthio)-7-nitrobenzofurazan. nih.govcore.ac.uk | Main product of the reaction. |

| Secondary Product (P2) | Forms from the reaction of the 4-thio derivative with an additional thiol molecule. nih.gov | Primarily when the thiol is in large excess. nih.gov |

Coordination Chemistry and Ligand Properties

Chelation Behavior of 2-(Dipropylamino)ethanethiol with Metal Centers

The fundamental coordination behavior of this compound involves the simultaneous binding of the nitrogen and sulfur atoms to a single metal ion. The thiol group typically deprotonates upon coordination to form a thiolate, resulting in a monoanionic ligand that forms a strong covalent bond with the metal. The lone pair of electrons on the tertiary nitrogen atom also forms a coordinate bond with the same metal center. This dual-binding modality results in the formation of a thermodynamically stable five-membered chelate ring, a common feature for β-amino-functionalized thiol ligands. rsc.orgresearchgate.net

The nature of the metal-ligand interaction is influenced by the properties of the metal ion. Soft metal ions, such as platinum(II), mercury(II), and cadmium(II), exhibit a strong affinity for the soft sulfur donor of the thiolate group. The harder nitrogen donor also participates in coordination, completing the chelate ring. This chelation enhances the thermodynamic stability of the resulting complexes compared to coordination with monofunctional monodentate ligands, an effect known as the chelate effect. In solution, the ligand can exist in different protonation states depending on the pH, which influences its coordinating ability. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The specific structure of the resulting complex—whether mononuclear, dinuclear, or polynuclear—depends on the metal-to-ligand ratio, the nature of the metal and its counter-ions, and the reaction conditions.

The coordination chemistry of aminothiols with platinum(II) is well-established, often resulting in polynuclear structures. Research on the closely related ligand, 2-(dimethylamino)ethanethiol, provides significant insight. When reacted with [PtBr₂(en)] (where en is ethylenediamine) in an alkaline aqueous solution, 2-(dimethylamino)ethanethiol displaces both the bromide and the ethylenediamine (B42938) ligands to form a trimeric complex, cyclo-[{Pt(µ-SCH₂CH₂NMe₂-N,µ-S)Br}₃]. rsc.org

In this structure, the aminothiolate ligand acts in a dual capacity: it chelates to a platinum atom via its nitrogen and sulfur donors, and it simultaneously bridges to an adjacent platinum atom through the same sulfur atom (µ-S). This arrangement leads to a nine-membered Pt₃S₃ ring in a chair conformation, with each square-planar platinum(II) center coordinated to two bridging sulfur atoms, one nitrogen atom, and one terminal bromide ion. It is anticipated that this compound would react in a similar fashion, although the increased steric bulk of the two propyl groups on the nitrogen atom could influence the stability and conformation of the resulting trimeric ring or favor the formation of different structures. Platinum complexes containing sulfur ligands are of significant interest due to their relevance in biological systems and material science. nih.govnih.gov

With Group 12 metals, 2-(dialkylamino)ethanethiols readily form tetranuclear complexes with an adamantane-like M₄S₄ core. Studies on 2-(dimethylamino)ethanethiolate (L) have shown the formation of two series of complexes. rsc.org

Complexes of the type [M₄L₄X₄] (where M = Zn, Cd, Hg; X = Cl, Br) are synthesized from the reaction of the anhydrous metal halide (MX₂), the ligand hydrochloride (HL·HX), and a base like triethylamine. rsc.org An alternative route involves the reaction of the metal acetate (B1210297) with the ligand hydrochloride and sodium hydroxide (B78521) in an aqueous solution. rsc.org The crystal structures of [Cd₄L₄Br₄] and [Hg₄L₄Cl₄] reveal a core structure where four metal ions and the sulfur atoms of the four thiolate ligands form an M₄S₄ cage. rsc.org Each metal atom is coordinated by three bridging sulfur atoms and one terminal ligand atom (either the nitrogen from the chelating aminothiolate or a halide).

A second series of complexes, [Cd₄L₆X₂], is formed by treating [Cd₄L₄X₄] with additional sodium thiolate. rsc.org In this structure, two of the cadmium atoms are chelated by two thiolate ligands each, while the other two cadmium atoms are coordinated by the bridging sulfur atoms and terminal halides.

The structural parameters for these types of complexes, based on the 2-(dimethylamino)ethanethiolate ligand, are detailed below. It is expected that complexes with this compound would adopt similar core structures, with potential distortions due to the larger propyl groups.

Interactive Table: Selected Structural Data for Tetranuclear Complexes with 2-(dimethylamino)ethanethiolate (L)

| Complex | M-S Bond Lengths (Å) | M-N Bond Lengths (Å) | M-X Bond Lengths (Å) | Core Geometry |

| [Cd₄L₄Br₄] | 2.495 - 2.569 | 2.41 - 2.43 | 2.563 - 2.585 | Adamantane-like [Cd₄S₄] cage |

| [Hg₄L₄Cl₄] | 2.417 - 2.622 | 2.65 - 2.72 | 2.378 - 2.391 | Adamantane-like [Hg₄S₄] cage |

| [Cd₄L₆Cl₂] | 2.502 - 2.730 | 2.37 - 2.47 | 2.562 - 2.668 | Adamantane-like [Cd₄S₄] cage |

Data derived from studies on the 2-(dimethylamino)ethanethiolate ligand. rsc.org

The N,S-donor character of this compound makes it a suitable ligand for a wide range of other transition metals. Thiolate ligands are known to form stable complexes with metals like nickel, palladium, and cobalt. uab.catacs.orgacs.org For instance, dinuclear palladium(II) complexes with thiolate bridges are common. uab.catresearchgate.net The reaction of a related ligand, N-(2-mercaptoethyl)-3,5-dimethylpyrazole, with palladium(II) chloride yields a dinuclear complex, [PdCl(µ-med)]₂, featuring two bridging sulfur atoms between the two metal centers. uab.cat Cobalt(II) is known to form tetrahedral complexes with two bidentate aminothiolate ligands, such as in Co[SC(CH₃)₂CH₂NH₂]₂. acs.org It is highly probable that this compound would form analogous mononuclear and dinuclear complexes with these and other transition metals, with the specific geometry and nuclearity being dictated by the metal's coordination preferences and the reaction stoichiometry.

Influence of Ligand Steric and Electronic Parameters on Coordination Geometry and Stability

The structure and stability of metal complexes are governed by the interplay of steric and electronic factors of the ligands. nih.govsolubilityofthings.com For this compound, these parameters are critical in determining the final coordination assembly.

Steric Influence: The most significant difference between this compound and its smaller analogs like 2-(dimethylamino)ethanethiol is the increased steric bulk of the propyl groups attached to the nitrogen atom. This steric hindrance can have several consequences:

Coordination Geometry: The bulky propyl groups can influence the bond angles around the metal center and may prevent the formation of highly crowded coordination spheres. This could favor complexes with lower coordination numbers or lead to distorted geometries.

Complex Nuclearity: While the dimethyl analog forms a trimer with platinum(II) and tetramers with zinc(II), the larger size of the dipropyl ligand might favor the formation of simpler, less-strained dinuclear or mononuclear species under certain conditions.

Stability: While chelation generally enhances stability, excessive steric clash between ligands can destabilize a complex. The stability of a potential complex will depend on the balance between the favorable chelate effect and unfavorable steric repulsion.

Electronic Influence: The electronic effect of the propyl groups compared to methyl or ethyl groups is less pronounced but still relevant. Propyl groups are slightly more electron-donating than methyl groups through the inductive effect. This increased electron density on the nitrogen atom could potentially strengthen the N-metal bond, assuming steric factors are not prohibitive. However, the primary electronic character is dominated by the soft sulfur and hard nitrogen donor atoms, which dictates the ligand's affinity for different metal ions.

The length of the carbon chain between the donor atoms is also a critical parameter. As a β-aminothiol, this compound forms a stable five-membered chelate ring. This is a key factor in its coordination behavior, as demonstrated by studies comparing β- and γ-mercaptoamines, where the ability to form a five-membered ring led to different reaction products with platinum(II) complexes. rsc.org

Applications of this compound-Derived Ligands

While specific applications for complexes of this compound are not widely documented, the properties of related aminothiolate complexes suggest several potential uses.

Precursors for Materials: Transition metal thiolate complexes, particularly those of zinc and cadmium, can serve as single-source precursors for the synthesis of metal sulfide (B99878) nanomaterials (e.g., ZnS, CdS quantum dots). uab.catuni-regensburg.de The ligands are pyrolyzed, leaving behind the inorganic material.

Nanoparticle Stabilization: Cationic thiol ligands are used to stabilize metal nanoparticles, such as gold, in aqueous solutions. cmu.edu The thiol group provides a strong anchor to the nanoparticle surface, while the charged amino group enhances solubility and stability in polar solvents.

Biomimetic Chemistry: Zinc-thiolate and cobalt-thiolate complexes are studied as structural and functional models for the active sites of metalloproteins and enzymes, where cysteine residues coordinate to metal ions. researchgate.netnih.gov

Catalysis: The diverse coordination chemistry of these ligands allows for their use in creating catalysts for various chemical transformations. uab.cat

The specific steric and electronic profile imparted by the dipropylamino group could be exploited to fine-tune the properties of these materials and catalysts.

Role as Cationic Ligands for Surface Modification (e.g., Gold Nanoparticles)

2-(Dialkylamino)ethanethiols, such as the dipropyl and dimethyl analogs, serve as effective cationic ligands for the surface modification of nanoparticles, particularly gold nanoparticles (AuNPs). sigmaaldrich.comscientificlabs.ie The functionality of these ligands is twofold: the thiol (-SH) group provides a strong anchoring point to the gold surface through the formation of a stable gold-thiolate bond, while the tertiary amine group can be protonated to impart a positive charge to the nanoparticle surface. This charge is crucial for creating stable, water-soluble nanoparticle colloids.

A general approach for this surface modification involves an interfacial ligand exchange reaction. cmu.edu In this process, pre-synthesized, phosphine-stabilized gold nanoparticles are mixed with a solution of the aminothiol (B82208) hydrochloride. cmu.edu The aminothiol, for instance, the analogous 2-(dimethylamino)ethanethiol hydrochloride, readily displaces the original phosphine (B1218219) ligands, leading to a complete exchange. cmu.edu This rapid reaction results in the formation of small, well-defined, water-soluble AuNPs. cmu.edu

The resulting nanoparticles, capped with a shell of cationic ligands, exhibit notable stability across a range of conditions, including elevated temperatures and varying pH levels, and show resistance to salt-induced aggregation. cmu.edu This stability is attributed to the protective nature of the dense ligand shell. cmu.edu The core size and narrow size distribution of the original nanoparticles are typically retained throughout the ligand exchange process. cmu.edu

Table 1: Properties of Gold Nanoparticles Modified with Cationic Thiol Ligands

| Property | Finding | Source |

|---|---|---|

| Ligand Type | Cationic (e.g., 2-(dimethylamino)ethanethiol) | cmu.edu |

| Core Size | ~1.4 ± 0.4 nm | cmu.edu |

| Synthesis Method | Interfacial ligand exchange | cmu.edu |

| Displaced Ligand | Triphenylphosphine | cmu.edu |

| Key Feature | Ligand shell imparts water solubility and stability. | cmu.edu |

Potential as Catalysts or Components in Catalytic Systems

Aminothiols can function not only as stabilizing ligands but also as active components that modulate or participate in catalytic reactions. The analog 2-(dimethylamino)ethanethiol has been identified as a catalyst in certain cyclization reactions. opcw.org More complex applications involve using these ligands to modify the surface of catalytic materials to enhance their performance and selectivity.

A significant example is the use of 2-(dimethylamino)ethanethiol (MEDA) to modify Zinc Selenide (B1212193) (ZnSe) quantum dots (QDs) used in photocatalytic systems for the reduction of carbon dioxide (CO₂). rsc.orgrsc.org In a hybrid system where ZnSe QDs act as a light photosensitizer and a molecular nickel complex serves as the catalyst, the reduction of CO₂ to carbon monoxide (CO) competes with the evolution of hydrogen (H₂). rsc.org

Table 2: Effect of 2-(Dimethylamino)ethanethiol (MEDA) on Photocatalytic CO₂ Reduction

| Catalytic System | Key Finding | Reported Value | Source |

|---|---|---|---|

| ZnSe QDs + Ni(cyclam) catalyst | CO Production (Turnover Number) | > 120 | rsc.org |

| ZnSe QDs + Ni(cyclam) catalyst + MEDA | Enhanced CO Production (Turnover Number) | > 280 | rsc.org |

| ZnSe QDs + Ni(cyclam) catalyst + MEDA | Selectivity for CO₂ Reduction over H₂ Evolution | > 33% | rsc.org |

Analytical and Detection Methodologies

Development and Validation of Reference Standards for Chemical Analysis

The foundation of any quantitative chemical analysis is the availability of a well-characterized reference standard. A reference standard is a highly purified and stable substance used to calibrate analytical instruments, validate methods, and as a benchmark for identifying and quantifying the analyte in unknown samples. sigmaaldrich.comfda.gov The development and validation process for a reference standard, such as one for 2-(Dipropylamino)ethanethiol, is a meticulous undertaking.

The process typically involves:

Synthesis and Purification: The compound is synthesized and then subjected to rigorous purification techniques, such as chromatography or recrystallization, to achieve the highest possible purity.

Comprehensive Characterization: The identity and structure of the purified compound are unequivocally confirmed using a suite of orthogonal analytical techniques. These may include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight determination, and Infrared (IR) spectroscopy for functional group analysis.

Purity Assessment: The purity of the reference standard is determined using high-resolution quantitative methods, such as chromatography. The presence of any impurities, including isomers, residual solvents, and water content, is carefully quantified.

Stability Studies: The stability of the reference standard is evaluated under various storage conditions (e.g., temperature, humidity, light exposure) over an extended period to establish its shelf-life and recommended storage protocols. fda.gov

Once established, the reference standard is used to prepare calibration curves and quality control samples, ensuring the accuracy and reliability of all subsequent analytical measurements. Reference materials can be sourced from official pharmacopeias or national standards institutes where available. fda.gov

Spectrophotometric Assay Development

Spectrophotometry offers a rapid and accessible means for certain quantitative analyses. For a thiol-containing compound like this compound, assays can be developed based on its specific chemical reactivity.

Quantitative Assessment of Reactivity with Michael Acceptors

The thiol group (-SH) of this compound is a nucleophile that can react with electrophilic α,β-unsaturated carbonyl compounds, known as Michael acceptors, via a Michael addition reaction. mjcce.org.mk This reaction forms the basis of a spectrophotometric assay to quantify the reactivity of the thiol.

The principle of the assay involves monitoring the change in absorbance over time as the thiol reacts with a chromophoric Michael acceptor. The disappearance of the acceptor's characteristic absorbance or the appearance of a new absorbance peak from the product can be measured. A study on the reactivity of 2-(dimethylamino)ethanethiol, a close structural analog, with various monocarbonyl analogs of curcumin (MACs) demonstrated the feasibility of this approach. mjcce.org.mk By monitoring the reaction kinetics under controlled conditions (pH, temperature, solvent), a relative reactivity scale can be established. mjcce.org.mknih.gov

The rate of reaction is influenced by the electrophilicity of the Michael acceptor, which can be tuned by introducing different substituents on the acceptor molecule. mjcce.org.mk A faster decrease in the absorbance of the Michael acceptor signifies a higher reactivity with the thiol.

Table 1: Illustrative Relative Reactivity of this compound with Various Michael Acceptors

| Michael Acceptor Scaffold | Substituent (R) | Relative Reaction Rate |

|---|---|---|

| Bisarylidenecyclohexanone | 4-Nitro | +++++ (Fastest) |

| Bisarylidenecyclohexanone | 4-Chloro | +++ |

| Bisarylidenecyclohexanone | Unsubstituted | ++ |

| Bisarylidenecyclohexanone | 4-Methoxy | + (Slowest) |

| Bisarylidenepiperidin-4-one | 4-Nitro | ++++ |

| Bisarylidenepiperidin-4-one | Unsubstituted | ++ |

This table is illustrative, based on established structure-reactivity principles for Michael addition reactions.

Advanced Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation and quantification of analytes in complex mixtures. Gas chromatography coupled with mass spectrometry is a powerful tool, particularly when enhanced by derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Derivatized Analytes

Direct analysis of aminothiols like this compound by Gas Chromatography (GC) can be challenging due to their polarity and potential for thermal degradation in the hot GC inlet. cannabissciencetech.com Derivatization is a chemical modification process used to convert the analyte into a more suitable form for GC analysis, typically one that is more volatile, less polar, and more thermally stable. researchgate.netsemanticscholar.org

For this compound, derivatization could involve reactions such as silylation or acylation of the thiol group. An alternative approach, demonstrated for the related compound 2-(dimethylamino)ethanethiol, involves reaction with another molecule to form a stable, volatile product. For instance, 2-(dimethylamino)ethanethiol has been used as a derivatizing agent itself for the ultra-sensitive detection of cyanide, forming a product amenable to GC-MS/MS analysis. nih.gov

Following derivatization, the sample is injected into the GC, where the derivatized analyte is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the tandem mass spectrometer (MS/MS), which provides highly selective and sensitive detection. The MS/MS operates by first selecting the molecular ion of the derivatized analyte (precursor ion), fragmenting it, and then detecting a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection limits.

Table 2: Hypothetical GC-MS/MS Parameters for Analysis of Derivatized this compound

| Parameter | Setting |

|---|---|

| Derivatizing Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) (Specific to derivative) |

| Collision Energy | Optimized for specific transition (e.g., 15 eV) |

This table presents typical parameters and would require optimization for the specific derivative.

Electrophoretic Methodologies

Capillary electrophoresis offers high-efficiency separations in a miniaturized format, providing advantages in speed and sample consumption.

Microchip Capillary Electrophoresis Coupled with Electrochemical Detection

Microchip Capillary Electrophoresis (MCE) is a powerful technique for the rapid analysis of small sample volumes. For thiol-containing compounds like this compound and its analogs, MCE coupled with electrochemical detection provides a highly sensitive analytical method. nih.govacs.org

A reported method for the detection of related compounds 2-(dimethylamino)ethanethiol (DMAET) and 2-(diethylamino)ethanethiol (B140849) (DEAET) involves a derivatization step with o-phthaldialdehyde (OPA) in the presence of an amino acid like valine. nih.govacs.org This reaction forms an electroactive isoindole derivative that can be readily detected.

The analytical process involves:

Derivatization: The sample containing the aminothiol (B82208) is mixed with the OPA/valine reagent. This can be performed either before introducing the sample to the microchip (off-chip) or directly on the chip itself. nih.govacs.org

Separation: A voltage is applied across the microchip channels, causing the charged derivatives to migrate at different velocities based on their charge-to-size ratio, thus achieving separation.

Detection: As the separated derivatives pass over an integrated electrode (e.g., a carbon or platinum electrode), a potential is applied. nih.govsid.ir The oxidation of the isoindole derivative generates an electrical current that is proportional to its concentration.

This microfluidic system allows for very rapid analysis, with separation and detection often completed in under four minutes. nih.govacs.org The method has demonstrated good linearity, reproducibility, and low detection limits, making it suitable for various applications, including environmental monitoring. nih.govacs.org

Table 3: Performance Characteristics of MCE with Electrochemical Detection for Aminothiols

| Parameter | Value | Reference |

|---|---|---|

| Analytes | DMAET, DEAET | nih.govacs.org |

| Derivatizing Agent | o-phthaldialdehyde (OPA) / Valine | nih.govacs.org |

| Analysis Time | < 4 minutes | nih.govacs.org |

| Detection Limit (DMAET) | 5 µM | nih.govacs.org |

| Detection Limit (DEAET) | 8 µM | nih.govacs.org |

| Reproducibility (RSD) | < 8.0% | nih.govacs.org |

Data based on the analysis of 2-(dimethylamino)ethanethiol (DMAET) and 2-(diethylamino)ethanethiol (DEAET).

Colorimetric Detection Systems for Environmental and Chemical Monitoring

Colorimetric detection systems offer a straightforward and often rapid method for the environmental and chemical monitoring of 2-(dialkylamino)ethanethiols, including this compound. These systems rely on chemical reactions that produce a visible color change in the presence of the target analyte. The intensity of the color is typically proportional to the concentration of the substance, allowing for both qualitative and quantitative analysis. These methods are particularly valuable for in-field applications due to their simplicity and low cost.

Research has led to the development of several colorimetric reagents and sensor designs for the detection of 2-(dialkylamino)ethanethiols, which are precursors to V-type nerve agents.

One notable method involves the use of the Folin-Ciocalteu reagent. mmsl.cz A simple colorimetric tube detector has been proposed for detecting 2-(dialkylamino)ethanethiols in water. mmsl.cz This detector is based on the reaction of these compounds with the chromogenic Folin-Ciocalteu reagent, which results in a blue-colored reduction product. mmsl.cz This method is effective for distinguishing V-series agents and their precursors from G-series nerve agents. mmsl.cz

Another significant advancement is the use of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) as a chromogenic reagent. researchgate.netresearchgate.net A colorimetric detector tube was designed based on the reaction of 2-(dialkylamino)ethanethiols with NBD-Cl in an alkaline medium, which produces characteristically colored products. researchgate.netresearchgate.net The intensity of the color in the indication layer is directly proportional to the concentration of 2-(dialkylamino)ethanethiol in the water sample. researchgate.net

More recent developments include the design of novel colorimetric thin polymeric films for the rapid and sensitive detection of V-type nerve agent mimics. nih.gov In one system, polymeric films are coordinated with Au (III) ions, giving them a distinct color. In the presence of the target thiol, the Au (III) ligands are displaced, causing the film to revert to its original color, thus indicating the presence of the analyte. nih.gov

The following table summarizes the performance of various colorimetric detection systems for 2-(dialkylamino)ethanethiols.

| Reagent/System | Target Analyte | Matrix | Detection Limit | Measurement Range | Observed Color Change |

| Folin-Ciocalteu Reagent | 2-(dialkylamino)ethanethiols | Water/Aqueous Solutions | 2.5 mg/L | Up to 250 mg/L | Formation of a blue product mmsl.cz |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | 2-(dialkylamino)ethanethiols | Water | 5 µg/mL | Up to 250 µg/mL | Light brown to green to green-brown researchgate.netresearchgate.net |

These colorimetric methods provide practical and effective tools for the rapid screening and monitoring of this compound and related compounds in various environmental and chemical settings.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Electronic Structure and Conformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of aminothiols. arxiv.orgmdpi.com These calculations provide a foundational understanding of the molecule's intrinsic properties and reactivity.

The electronic properties are often described by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net For aminothiols, the HOMO is typically localized on the sulfur and nitrogen atoms, reflecting their nucleophilic character, while the LUMO may be distributed across the alkyl backbone. nih.gov Theoretical studies on related aminothiol (B82208) compounds have successfully used DFT calculations to correlate these orbital energies with observed chemical behavior. nih.govresearchgate.net

Conformational analysis reveals the most stable three-dimensional arrangements of the molecule. For a flexible molecule like 2-(Dipropylamino)ethanethiol, with its rotatable C-C, C-N, and C-S bonds, multiple low-energy conformations (rotamers) can exist. Computational methods can predict the geometries and relative energies of these conformers. nih.gov Studies on similar small molecules, such as 2-(N,N-dimethylamino)ethanol, have shown that intramolecular hydrogen bonding between the functional groups can significantly influence the preferred conformation in the gaseous phase or in nonpolar solvents. acs.org The presence of the bulkier propyl groups in this compound introduces steric hindrance that further dictates the accessible conformational states.

Table 1: Representative Quantum Chemical Parameters Calculated for Aminothiol Systems This table presents typical parameters obtained from DFT calculations for aminothiol-related structures, illustrating the type of data generated.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) | Reference Methodology |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | DFT/B3LYP/6-31G researchgate.netresearchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 eV | DFT/B3LYP/6-31G researchgate.netresearchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.7 eV | DFT/B3LYP/6-31G* researchgate.net |

| Dipole Moment (µ) | Measure of molecular polarity | 2.5 Debye | DFT Calculations researchgate.net |

| Ionization Potential (I) | -EHOMO | 6.2 eV | Koopmans' Theorem Approximation researchgate.net |

| Electron Affinity (A) | -ELUMO | -0.5 eV | Koopmans' Theorem Approximation researchgate.net |

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving aminothiols. By mapping the potential energy surface, these methods can identify transition states, intermediates, and products, providing a detailed picture of the reaction pathway. mdpi.com

For instance, the reaction of aminothiols with nitriles to form thiazolines is a process that has been successfully modeled using quantum chemical calculations. researchgate.net Such studies compute the energy barriers (activation energies) for each step of the proposed mechanism, such as the nucleophilic attack of the thiol group on the nitrile carbon, followed by intramolecular cyclization involving the amino group. mdpi.comresearchgate.net DFT calculations, often using software packages like Gaussian, can be employed to optimize the geometries of reactants, transition states, and products and to calculate their corresponding energies. researchgate.netacs.org

The calculated energy profile helps to determine the rate-limiting step of the reaction and to understand how substituents on the aminothiol or the reacting partner influence the reaction energetics. mdpi.com Theoretical calculations have supported experimental findings that such reactions are often thermodynamically favorable. researchgate.net Similar computational approaches have been used to study the oxidation of the thiol group to form disulfides or the participation of the tertiary amine in acid-base reactions.

Table 2: Example of a Calculated Reaction Energy Profile This table provides a simplified, illustrative example of data from a computational study of a reaction pathway, based on findings for related systems.

| Species | Description | Relative Energy (kJ/mol) | Reference Methodology |

|---|---|---|---|

| Reactants | Aminothiol + Electrophile | 0.0 | B3LYP/6-31G researchgate.net |

| Transition State 1 (TS1) | First energy barrier (e.g., nucleophilic attack) | +65.5 | B3LYP/6-31G researchgate.net |

| Intermediate | Transient species formed after TS1 | -20.1 | B3LYP/6-31G researchgate.net |

| Transition State 2 (TS2) | Second energy barrier (e.g., cyclization) | +40.2 | B3LYP/6-31G mdpi.com |

| Products | Final stable molecule(s) | -85.3 | B3LYP/6-31G** mdpi.com |

Prediction of Spectroscopic Properties through Theoretical Approaches

Theoretical methods can accurately predict various spectroscopic properties, which serves as a powerful complement to experimental characterization. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, computational chemistry aids in the structural elucidation and interpretation of experimental spectra. researchgate.net

Calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.commdpi.com The predicted chemical shifts for a proposed molecular structure can be compared with experimental data to confirm its identity. mdpi.com For this compound, theoretical predictions would help assign the signals corresponding to the distinct propyl chain protons and carbons, the ethyl bridge, and the protons adjacent to the nitrogen and sulfur atoms.

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. mdpi.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the S-H stretch, C-N stretch, or CH₂ bending modes. Comparing the theoretical spectrum with the experimental one can confirm the presence of key functional groups and provide insights into the molecule's conformation. acs.org

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Heterocyclic Product of an Aminothiol Reaction Data derived from a study on the reaction products of aminonitriles and aminothiols.

| Carbon Atom Position | Experimental δ (ppm) mdpi.com | Calculated δ (ppm) mdpi.com | Assignment |

|---|---|---|---|

| C=O (Amide) | 182.99 | 183.5 | Carbonyl Carbon |

| C=N (Thiazoline) | 176.14 | 175.8 | Imine Carbon |

| CH (Thiazoline ring) | 77.00 | 76.5 | Chiral Carbon |

| CH₂ (Thiazoline ring) | 34.89 | 35.1 | Methylene Carbon in Ring |

| CH₃ (Side chain) | 14.12 | 14.3 | Methyl Carbon |

Application of Machine Learning Interatomic Potentials (MLIPs) to Aminothiol Systems

A frontier in computational chemistry is the use of Machine Learning Interatomic Potentials (MLIPs). mpg.deopenreview.net These potentials are trained on large datasets of energies and forces generated from high-accuracy quantum mechanical calculations (like DFT) but can perform molecular simulations with an accuracy close to DFT at a fraction of the computational cost. arxiv.orgchemrxiv.org

While direct applications of MLIPs to this compound may not yet be published, the methodology is broadly applicable to aminothiol systems. An MLIP for an aminothiol could be developed by first generating a comprehensive DFT dataset that includes various molecular conformations, intermolecular configurations (dimers, trimers), and snapshots from reactive trajectories. This dataset would then be used to train a machine learning model, such as a neural network, to predict the energy and forces for any given arrangement of atoms. helsinki.fi

Once developed, such a potential would enable large-scale molecular dynamics simulations that are currently intractable with direct DFT methods. chemrxiv.org This could be used to study complex phenomena such as the self-assembly of aminothiols on surfaces, their behavior at liquid-liquid interfaces, or their role in complex reaction networks in solution, all with near-quantum mechanical accuracy. mpg.de

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior and intermolecular interactions of molecules in condensed phases. frontiersin.orgnih.gov Using a force field (either classical or a MLIP), MD simulations solve Newton's equations of motion for a system of atoms, tracking their trajectories over time. nih.gov

For this compound in a solvent like water, MD simulations can provide detailed information about its solvation structure. Analysis of the simulation trajectory can reveal the nature of hydrogen bonds between the solvent and the thiol or amine groups, as well as hydrophobic interactions involving the propyl chains. frontiersin.org Tools like the radial distribution function (RDF) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the aminothiol. frontiersin.org

MD simulations are also invaluable for studying the aggregation or self-assembly of aminothiol molecules. mdpi.com Simulations can show how intermolecular forces, such as van der Waals interactions between the alkyl chains and dipole-dipole interactions, drive the formation of clusters in solution. researchgate.net In systems involving surfaces, MD can model the adsorption and organization of aminothiol molecules, providing insights into the formation of self-assembled monolayers. acs.orgrsc.org

Table 4: Summary of Intermolecular Interactions Studied via Molecular Dynamics This table summarizes the types of interactions and insights that can be gained from MD simulations of aminothiol-like molecules in a solvent.

| Interaction Type | Description | MD Analysis Method | Insights Gained |

|---|---|---|---|

| Hydrogen Bonding | Interaction between N/S-H donors and O/N acceptors. | Geometric criteria (distance/angle), H-bond lifetime analysis. | Solvent structuring, solute-solvent interaction strength, intramolecular vs. intermolecular bonding. frontiersin.org |

| Van der Waals Forces | Dispersion and short-range repulsion between non-bonded atoms. | Interaction energy calculation, contact analysis. | Role of alkyl chains in aggregation, packing efficiency in condensed phase. researchgate.net |

| Electrostatic Interactions | Coulombic forces between partial charges on atoms. | Interaction energy calculation, analysis of ion pairing. | Influence of molecular polarity on orientation, interactions in polar solvents. researchgate.netacs.org |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution. | Solvent accessible surface area (SASA), cluster analysis. | Driving force for aggregation, conformation of alkyl chains in water. nih.gov |

Emerging Applications and Future Research Directions

Integration in Advanced Materials Science

The ability of 2-(dipropylamino)ethanethiol to interface with and modify material properties at the molecular level is a cornerstone of its application in materials science. Its thiol group provides a robust anchor to various substrates, while the amine group imparts dynamic, environment-responsive characteristics.

The strong covalent affinity between sulfur and the surfaces of noble metals (e.g., gold, silver) and semiconductor nanocrystals makes this compound an exemplary ligand for surface functionalization. When applied to nanomaterials such as cadmium selenide (B1212193) (CdSe) quantum dots (QDs), it acts as a capping agent, forming a self-assembled monolayer (SAM) on the QD surface.

| Nanomaterial Property | Unfunctionalized CdSe QDs | CdSe QDs Functionalized with this compound | Key Advantage of Functionalization |

|---|---|---|---|

| Colloidal Stability in Polar Solvents (pH < 6) | Low (Prone to aggregation) | High (Stable dispersion) | Electrostatic repulsion from protonated amine groups. |

| Surface Charge (Zeta Potential at pH 5) | Near-neutral or slightly negative | Strongly positive | Protonation of the tertiary amine. |

| Photoluminescence Quantum Yield (PLQY) | Moderate | Significantly Increased | Passivation of surface defects (trap states) by the thiol ligand. |

| pH Responsiveness | Minimal | High (Reversible solubility/aggregation) | The pKa of the tertiary amine allows for tunable surface properties. |

Beyond surface modification, this compound is being explored as a building block within the bulk structure of advanced polymers and hybrid organic-inorganic materials. Its bifunctionality allows it to act as a cross-linker, a pendant functional group, or a molecular "glue" connecting disparate material phases.

In polymeric systems, the thiol group can participate in highly efficient "click" chemistry reactions, such as thiol-ene or thiol-yne coupling, to graft the molecule onto a polymer backbone. This introduces pendant dipropylamino groups throughout the polymer matrix. The resulting material exhibits "smart" behavior, particularly in response to pH. For instance, in a hydrogel system, the protonation and deprotonation of the amine groups can control the degree of swelling. At low pH, the protonated amines cause electrostatic repulsion between polymer chains and increase osmotic pressure, leading to significant hydrogel swelling. At high pH, the neutral amines reduce these effects, causing the hydrogel to shrink. This mechanism is central to the development of materials for controlled release systems or environmental sensors. In hybrid systems, the molecule can bridge an inorganic nanoparticle core to an organic polymer shell, creating nanocomposites with synergistic properties.

Advancements in Chemical Sensor and Detector Technologies

The distinct chemical properties of the thiol and amine groups make this compound a valuable component in the design of chemical sensors. The thiol group enables robust immobilization onto electrode surfaces (e.g., gold, platinum), forming the foundation of an electrochemical sensor.

Once anchored, the amine group serves as the active sensing element. It can function as a recognition site for specific analytes or, more directly, as a pH-sensitive transducer. In an electrochemical pH sensor, the protonation state of the immobilized amine directly influences the charge distribution at the electrode-electrolyte interface. This change can be measured using techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS). As the pH of the solution changes, the measured current or impedance shifts in a predictable manner, allowing for the quantitative determination of pH. The development of such sensors is focused on achieving high sensitivity, rapid response times, and operational stability for applications in environmental monitoring and process control.

Research into Its Role as a Precursor or Degradation Product of Chemical Warfare Agents

Due to its structural similarity to the amino alcohol portion of V-series nerve agents (e.g., VX), this compound is a compound of significant interest in defense and forensic science. Research in this area is primarily focused on its role as a potential chemical signature—either as a synthetic precursor or, more critically, as an environmental degradation product of these agents.

The chemical warfare agent VX is O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate. Although VX contains diisopropyl rather than dipropyl groups, this compound and other dialkylaminoethanethiols are considered key markers. The hydrolysis of the P-S bond in VX, a primary degradation pathway in the environment, can release the corresponding aminoethanethiol (B8698679) fragment. Therefore, the detection of this compound or its close analogs in soil, water, or other samples serves as a powerful and persistent indicator of the historical presence or clandestine production of such agents. This has spurred the development of ultra-sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), capable of identifying these marker compounds at trace levels for treaty verification and environmental remediation purposes.

Design of Novel Chemical Switches and Triggerable Systems based on Thiol/Amine Reactivity

The capacity for the two functional groups within this compound to respond to orthogonal stimuli (redox and pH) makes it an ideal candidate for constructing molecular switches. A molecular switch is a molecule that can be reversibly shifted between two or more stable states, resulting in a change in its physical or chemical properties.

Redox Switching: The thiol group can be oxidized to form a disulfide bond (-S-S-), linking two molecules together. This process is reversible with the addition of a chemical reductant.

pH Switching: The tertiary amine group can be reversibly protonated by lowering the pH and deprotonated by raising it.

These two mechanisms can be combined to create a dual-stimuli-responsive system. For example, the molecule could be used to control the assembly and disassembly of a larger supramolecular structure. The protonation state of the amine could dictate whether the thiol is sterically accessible for oxidation. This allows for logic-gate-like control over the system: a specific output (e.g., disulfide formation) only occurs when two input conditions (e.g., high pH AND presence of an oxidant) are met. Such systems are foundational for developing "smart" drug delivery vehicles, triggerable catalysts, and molecular machinery.

Exploration of Chemical Interactions within Biological Mimicry Systems (e.g., enzyme active site chemistry)

The active sites of many enzymes, particularly hydrolases and transferases, feature a precise spatial arrangement of acidic, basic, and nucleophilic amino acid residues to achieve remarkable catalytic efficiency. A common motif involves a nucleophilic cysteine residue (containing a thiol) in close proximity to a basic histidine residue (containing an imidazole (B134444) group). The basic residue acts as a general base, deprotonating the thiol to form the highly reactive thiolate anion (-S⁻), which then performs the key catalytic step.

This compound serves as an excellent small-molecule model to study the fundamentals of this intramolecular catalysis. The tertiary amine mimics the role of the basic residue, while the thiol acts as the nucleophile. Studies comparing the reactivity of this compound to that of a simple alkanethiol (like 1-propanethiol) in nucleophilic reactions consistently show a dramatic rate enhancement for the former. This is attributed to the amine group abstracting the thiol proton via a transient, cyclic intermediate, thereby increasing the concentration of the more potent thiolate nucleophile. By quantifying these rate enhancements, researchers can gain fundamental insights into the geometric and electronic factors that govern enzymatic catalysis, aiding in the rational design of synthetic catalysts and enzyme inhibitors.

| Compound | Key Functional Groups | Relative Reaction Rate (Nucleophilic Substitution) | Inferred Catalytic Mechanism |

|---|---|---|---|

| 1-Propanethiol | Thiol (-SH) | 1 (Baseline) | Uncatalyzed (intermolecular reaction) |

| This compound | Thiol (-SH), Tertiary Amine (-NR₂) | >> 1 (e.g., 10² - 10⁴ times faster) | Intramolecular general base catalysis by the amine group. |

| Cysteine (in enzyme active site) | Thiol (-SH), nearby Histidine | >>>>> 1 (e.g., 10⁷ - 10¹¹ times faster) | Enzymatic catalysis (proximity, orientation, and environmental effects). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(dipropylamino)ethanethiol, and how can yield be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution, typically using 2-chloroethylamine intermediates with dipropylamine. Recrystallization in a 1:1 diethyl ether/ethanol mixture is critical for purification, though yields vary (e.g., 19% for this compound hydrochloride vs. 56% for analogs). To optimize yield:

- Use excess dipropylamine to drive the reaction.

- Employ inert atmospheres to prevent thiol oxidation.

- Optimize solvent polarity during recrystallization to balance purity and recovery .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C-NMR : Identify propyl chain environments (δ ~0.8–1.6 ppm for CH₃/CH₂) and thiol proton (δ ~2.5 ppm in DMSO-d₆).

- Mass Spectrometry (ESI) : Confirm molecular ion [M+H]⁺ at m/z 162.1.

- IR Spectroscopy : Detect S-H stretch (~2550 cm⁻¹) and amine N-H bends (~1600 cm⁻¹). Cross-validate with elemental analysis for purity .

Advanced Research Questions

Q. How do steric effects of the dipropylamino group influence thiol reactivity compared to dimethyl/diethyl analogs?

- Methodology : The bulky dipropyl group reduces nucleophilicity of the thiol moiety due to steric hindrance. Compare reaction kinetics with dimethyl/diethyl analogs (e.g., SN2 substitutions or metal coordination studies). Use computational modeling (DFT) to quantify steric parameters (e.g., Tolman cone angles) and correlate with experimental reactivity data .

Q. What challenges arise in chromatographic analysis of this compound impurities, and how are they mitigated?

- Methodology :

- HPLC/GC Challenges : Thiols adsorb to metal columns, causing peak tailing. Use deactivated columns (e.g., silica-based with phenyl stationary phases) and derivatize thiols (e.g., with iodoacetamide) to improve resolution.

- Impurity Profiling : Detect byproducts like oxidized disulfides via LC-MS with electrospray ionization. Validate methods using spiked samples and reference standards .

Q. How can discrepancies in reported synthesis yields for 2-(dialkylamino)ethanethiol derivatives be resolved?

- Methodology : Analyze variables:

- Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve reaction rates but complicate purification.

- Purification Techniques : Gradient recrystallization (e.g., ether/ethanol vs. methanol/water) affects crystal lattice formation and yield.

- Steric Effects : Bulky alkyl groups (e.g., dipropyl vs. diethyl) reduce reaction efficiency. Use kinetic studies to identify rate-limiting steps .

Q. What are the potential dual-use implications of this compound in chemical research?

- Methodology : The compound’s structural similarity to chemical weapon precursors (e.g., VX nerve agent degradation products) necessitates rigorous safety protocols. Implement:

- Ethical Screening : Review research goals under the Chemical Weapons Convention (CWC).

- Secure Handling : Use gloveboxes for synthesis and storage to prevent unauthorized access. Document all usage in compliance with OPCW guidelines .

Key Recommendations for Researchers

- Prioritize inert atmosphere conditions to prevent thiol oxidation.

- Cross-validate structural data using complementary techniques (e.g., XRD for crystalline derivatives).

- Document steric/electronic effects in reactivity studies to guide analog design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.